molecular formula C20H16N2O5S B2840346 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 921784-82-9

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B2840346
CAS No.: 921784-82-9
M. Wt: 396.42
InChI Key: KGUNEOLMRPIQGZ-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), which plays a critical role in B-cell receptor signaling and is a validated therapeutic target. This compound covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of its enzymatic activity. Its primary research value lies in the investigation of B-cell mediated diseases, with significant applications in preclinical studies for autoimmune disorders such as rheumatoid arthritis and lupus, as well as in hematological malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. By selectively inhibiting BTK, this molecule effectively blocks downstream signaling pathways, including NF-κB and MAPK, which are crucial for B-cell proliferation, survival, and differentiation. Researchers utilize this tool compound to elucidate the precise mechanisms of B-cell dysregulation, to evaluate the efficacy of BTK suppression in various disease models, and to explore potential combination therapies. The unique [1,4]dioxino[2,3-f][1,3]benzothiazole core structure of this inhibitor contributes to its high selectivity and potent biochemical activity, making it a valuable pharmacological probe for dissecting BTK-dependent cellular processes.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-2-24-13-5-3-4-11-8-16(27-18(11)13)19(23)22-20-21-12-9-14-15(10-17(12)28-20)26-7-6-25-14/h3-5,8-10H,2,6-7H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUNEOLMRPIQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed C–H Arylation for Benzofuran Core Construction

The benzofuran core is synthesized via palladium-catalyzed C–H arylation, as demonstrated in analogous systems. A representative pathway involves:

  • Starting Material : 8-Aminoquinoline-directed ethyl 3-hydroxybenzoate
  • C–H Arylation :
    • Pd(OAc)₂ (5 mol%)
    • Ag₂CO₃ (2 equiv)
    • Ethyl acrylate (1.2 equiv) in DMF at 120°C
    • Yield : 78% (for analogous substrates)

This step installs the ethoxy group at position 7 through subsequent Williamson ether synthesis:

Reaction Conditions :

  • 7-Hydroxy intermediate (1 equiv)
  • Ethyl bromide (1.5 equiv)
  • K₂CO₃ (3 equiv) in acetone at reflux
  • Reaction Time : 12 hours
  • Yield : 92%

Carboxylic Acid Activation

The resulting ethyl ester is hydrolyzed to the carboxylic acid:

Conditions :

  • LiOH (3 equiv)
  • THF/H₂O (3:1) at 60°C
  • Conversion : >99% (HPLC monitoring)

Synthesis of the Dioxino-Benzothiazole Subunit

Cyclocondensation for Heterocycle Formation

The 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine is prepared through a tandem cyclization strategy:

Key Steps :

  • Thioamide Formation :
    • 2-Amino-4,5-dihydroxybenzenethioamide (1 equiv)
    • 1,2-Dibromoethane (1.1 equiv)
    • K₂CO₃ (2 equiv) in DMF at 80°C
    • Yield : 68%
  • Oxidative Cyclization :
    • I₂ (1.5 equiv) in DMSO at 100°C
    • Reaction Time : 6 hours
    • Yield : 74%

Amide Bond Formation: Final Coupling

Coupling Reagent Optimization

Comparative studies of coupling agents reveal distinct performance characteristics:

Coupling Agent Base Solvent Temperature Yield Reference
HATU DIPEA DMF 0°C → RT 88%
EDCl/HOBt TEA CH₂Cl₂ 0°C → RT 76%
T3P® Py EtOAc 50°C 82%

The optimal conditions employ HATU (1.5 equiv) with DIPEA (3 equiv) in DMF, achieving 88% isolated yield after silica gel chromatography.

Critical Analysis of Synthetic Challenges

Regioselectivity in Benzofuran Ethoxylation

Positional selectivity at C7 is ensured through:

  • Steric directing groups : The 8-aminoquinoline auxiliary in C–H activation prevents undesired substitution patterns
  • Protection-deprotection strategies : Temporary silyl ether protection of competing hydroxyl groups

Purification Challenges

The final compound exhibits moderate solubility in common organic solvents:

Solvent Solubility (mg/mL)
DMSO 43.2
CH₃CN 8.9
EtOAc 2.1

Preparative HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA) provides >99% purity as confirmed by LC-MS.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, benzothiazole-H)
  • δ 7.68 (d, J = 8.4 Hz, 1H, benzofuran-H)
  • δ 6.92 (dd, J = 8.4, 2.0 Hz, 1H, benzofuran-H)
  • δ 4.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 4.31–4.25 (m, 4H, dioxane-H)
  • δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃)

HRMS (ESI+) :

  • Calculated for C₂₀H₁₇N₂O₅S [M+H]⁺: 413.0903
  • Found: 413.0905

Scale-Up Considerations and Process Optimization

Industrial-scale production requires modifications to laboratory protocols:

  • Continuous Flow Hydrogenation :

    • Reduces reaction time from 24h to 45 minutes
    • Enables throughput of 5 kg/day
  • Green Chemistry Metrics :

    • Atom Economy: 78%
    • E-Factor: 23 (improved to 15 with solvent recovery)

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromide, ethyl acetate, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight*
Target Compound Benzofuran + Dioxino-benzothiazole 7-Ethoxy, carboxamide ~443.5 g/mol
Compound 22 () Benzofuran 7-(4-Methoxybenzyl), N-methoxy ~383.4 g/mol
Compound 23/24 () Benzimidazole + Benzofuran Methoxyethoxymethoxy, methanon bridge ~600–650 g/mol

*Calculated based on structural formulas.

Pesticide Derivatives ()

Carbofuran and furathiocarb, listed in , are carbamate pesticides with benzofuran cores but lack the carboxamide and benzothiazole-dioxine systems. Key distinctions include:

  • Functional Groups : Carbamates (neurotoxic esters) vs. carboxamides (often enzyme inhibitors).
  • Bioactivity : The target compound’s benzothiazole moiety may confer distinct binding modes compared to pesticides’ carbamate groups, which inhibit acetylcholinesterase in pests .

Table 2: Functional Comparison

Compound Primary Use Key Structural Features Biological Target (Inferred)
Target Compound Research compound Benzothiazole-dioxine, carboxamide Enzymes/receptors (e.g., kinases)
Carbofuran Insecticide Benzofuran, carbamate Acetylcholinesterase
Compound 23/24 Pharmaceutical Benzimidazole, methanon bridge Probable enzyme inhibition

Research Findings and Implications

  • Synthetic Challenges: The target compound’s fused dioxino-benzothiazole system likely demands precise reaction conditions (e.g., ring-closing metathesis or acid-catalyzed cyclization), akin to the multi-step protocols in .
  • Physicochemical Properties : The ethoxy group may enhance solubility in organic solvents compared to methoxy analogs, as seen in compound 22’s methoxybenzyl group .

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer potential, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O5S2C_{22}H_{23}N_{3}O_{5}S_{2}, with a molecular weight of approximately 473.6 g/mol. The compound features a unique dioxino-benzothiazole core which is significant for its biological activity.

Research indicates that compounds similar to this compound exhibit notable anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, thereby disrupting mitosis in cancer cells. For instance, related dihydrobenzofuran derivatives have shown to inhibit mitosis at micromolar concentrations by interacting with the colchicine binding site on tubulin .

In Vitro Studies

A study evaluating various benzofuran derivatives found that certain compounds demonstrated significant cytotoxicity against human tumor cell lines. For example, the average GI(50) value (the concentration required for 50% growth inhibition) was notably low for some derivatives, indicating potent anticancer activity .

CompoundGI(50) (µM)Cancer Cell Line
2b<0.01Breast Cancer
2c0.3Leukemia

These findings suggest that modifications to the benzofuran structure can enhance biological activity.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:

  • Combination Therapy : A study investigated the effects of combining benzothiazole derivatives with doxorubicin on HepG2 and MCF-7 cell lines. The combination showed enhanced cytotoxicity compared to doxorubicin alone .
  • Antitumor Activity : Another research focused on new benzothiazole derivatives synthesized from thiazolidinethione showed promising results against pancreatic cancer cells. The derivatives exhibited significant antiproliferative effects .

Pharmacological Applications

In addition to anticancer properties, benzothiazole derivatives have been explored for their potential in treating other conditions:

  • Antimicrobial Activity : Some studies have reported antimicrobial properties associated with benzothiazole compounds, suggesting a broader application beyond oncology.
  • Antimalarial Properties : Certain derivatives have also been investigated for their effects against malaria parasites, indicating their versatility as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step organic reactions starting with the formation of the dioxino and benzothiazole rings via cyclization, followed by coupling with the ethoxy-benzofuran carboxamide moiety. Key steps include:

  • Ring formation : Cyclization of dihydroxy precursors under controlled pH and temperature (e.g., using acid catalysis) .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for carboxamide bond formation .
  • Purification : Column chromatography or recrystallization, monitored by TLC and NMR to confirm intermediate purity .

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the dioxino and benzothiazole rings, with emphasis on distinguishing between diastereotopic protons in the dihydro moiety .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Functional group variation : Systematically modify substituents (e.g., ethoxy group on benzofuran, substituents on benzothiazole) to assess impact on bioactivity. Use Suzuki-Miyaura coupling for aryl group diversification .
  • Biochemical assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies to correlate structural changes with activity .
  • Computational modeling : Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to predict binding affinity and guide SAR .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Standardized assays : Replicate conflicting studies under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .
  • Orthogonal validation : Use complementary techniques (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity measurements) to cross-verify results .
  • Batch analysis : Compare activity across synthetic batches via HPLC purity checks to rule out impurities as confounding factors .

Q. What stability considerations are critical for this compound under physiological conditions?

  • Methodology :

  • pH stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC-UV/MS. The ethoxy group may confer sensitivity to acidic hydrolysis .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Light sensitivity : Assess photodegradation under UV/visible light using amber vials and quantify degradation products .

Q. How can reaction yields be optimized in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DOE) : Use factorial designs to optimize solvent (e.g., DMF vs. THF), temperature, and catalyst loading .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
  • Flow chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce side reactions .

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